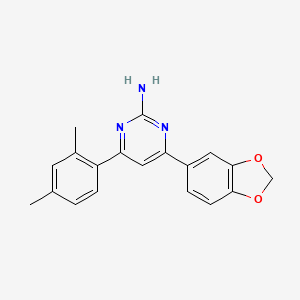
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, commonly referred to as 4-DMPP, is an organic compound that has been widely studied for its potential therapeutic and scientific applications. 4-DMPP has been used in a variety of laboratory experiments and research studies due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
4-DMPP has been studied for its potential therapeutic and scientific applications. It has been used in research studies to investigate its potential anti-cancer and anti-inflammatory properties. It has also been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in cell proliferation, apoptosis, and cell migration. Additionally, 4-DMPP has been investigated for its ability to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Mecanismo De Acción
The mechanism of action of 4-DMPP is not fully understood. However, it is believed that 4-DMPP acts by binding to and modulating the activity of enzymes involved in signal transduction pathways. It has been suggested that 4-DMPP may act as a competitive inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell proliferation and apoptosis. Additionally, 4-DMPP has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-DMPP has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, 4-DMPP has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in cell proliferation, apoptosis, and cell migration. It has also been shown to modulate the activity of transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-DMPP in laboratory experiments has a number of advantages. It is an inexpensive compound that is readily available and can be synthesized using a variety of methods. Additionally, 4-DMPP is a relatively stable compound and can be stored for long periods of time. However, there are also some limitations to the use of 4-DMPP in laboratory experiments. For example, the compound is relatively insoluble in water, making it difficult to dissolve in aqueous solutions. Additionally, 4-DMPP is a relatively weak inhibitor of certain enzymes, making it difficult to measure its effects in some experiments.
Direcciones Futuras
The potential therapeutic and scientific applications of 4-DMPP are still being explored. Future research should focus on further elucidating the mechanism of action of 4-DMPP and its effects on signal transduction pathways and transcription factors. Additionally, further research should be conducted to investigate the potential anti-cancer and anti-inflammatory properties of 4-DMPP. Additionally, further research should be conducted to investigate the potential of 4-DMPP as a therapeutic agent and its potential uses in drug development. Finally, further research should be conducted to investigate the efficacy and safety of 4-DMPP in laboratory experiments and clinical trials.
Métodos De Síntesis
4-DMPP can be synthesized using a variety of methods. One method involves the reaction of 2,4-dimethylphenyl isocyanate with 3-methylphenyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form the desired product. This reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. Other methods of synthesis include the reaction of 2,4-dimethylphenyl isothiocyanate with 3-methylphenyl isocyanate in the presence of a base, and the reaction of 2,4-dimethylphenyl isocyanate with 3-methylphenyl isothiocyanate in the presence of a Lewis acid.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-12-5-4-6-15(10-12)17-11-18(22-19(20)21-17)16-8-7-13(2)9-14(16)3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUZOYQYWYNFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














